Methyl 2-nitro-2-(pyridin-2-yl)acetate
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Overview
Description
Methyl 2-nitro-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyridine and is characterized by the presence of a nitro group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-nitro-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the nitration of methyl 2-(pyridin-2-yl)acetate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Methyl 2-amino-2-(pyridin-2-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-2-(pyridin-2-yl)acetic acid.
Scientific Research Applications
Methyl 2-nitro-2-(pyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s structural features allow for modifications that can enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its unique reactivity is leveraged in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-nitro-2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Methyl 2-nitro-2-(pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(pyridin-2-yl)acetate: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitro-2-(pyridin-2-yl)acetic acid: The carboxylic acid analog, which has different solubility and reactivity compared to the ester.
Ethyl 2-nitro-2-(pyridin-2-yl)acetate: The ethyl ester analog, which may have different physical properties and reactivity.
Properties
CAS No. |
1956363-85-1 |
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Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
methyl 2-nitro-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)7(10(12)13)6-4-2-3-5-9-6/h2-5,7H,1H3 |
InChI Key |
HEYFSMTXFRPIHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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